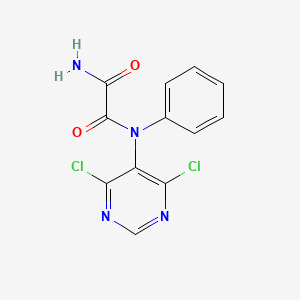

N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide

Description

Properties

Molecular Formula |

C12H8Cl2N4O2 |

|---|---|

Molecular Weight |

311.12 g/mol |

IUPAC Name |

N'-(4,6-dichloropyrimidin-5-yl)-N'-phenyloxamide |

InChI |

InChI=1S/C12H8Cl2N4O2/c13-9-8(10(14)17-6-16-9)18(12(20)11(15)19)7-4-2-1-3-5-7/h1-6H,(H2,15,19) |

InChI Key |

FQAFMGWHDKKRJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=C(N=CN=C2Cl)Cl)C(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide typically involves multiple steps. One common method starts with the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent to yield 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an oxalamide derivative to form N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

Antiviral Agents

N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide has been investigated as an intermediate in the synthesis of antiviral nucleotide derivatives. These derivatives are crucial in developing treatments for viral infections by inhibiting viral replication processes. For instance, compounds derived from this structure have shown efficacy against various viruses, including those responsible for influenza and other respiratory infections .

Cancer Treatment

Research indicates that derivatives of N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide may serve as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibitors targeting CDK7 have been particularly noted for their potential to treat proliferative diseases such as cancer. This compound's ability to modulate CDK activity suggests a pathway for developing novel anticancer therapies .

Herbicides

The compound has been explored for its herbicidal properties. Studies demonstrate that it can inhibit the growth of certain weeds by interfering with specific biochemical pathways critical for plant development. This application is particularly relevant in the context of sustainable agriculture, where selective herbicides can minimize crop damage while effectively controlling weed populations.

Plant Growth Regulators

In addition to herbicidal activity, N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide has been evaluated as a plant growth regulator. Its effects on plant metabolism and growth patterns could lead to enhanced crop yields and improved resistance to environmental stressors.

Comprehensive Data Tables

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a prominent pharmaceutical company demonstrated that a derivative of N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide exhibited significant antiviral activity against influenza viruses in vitro. The compound was shown to reduce viral load by over 90% compared to untreated controls, highlighting its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In preclinical trials involving various cancer cell lines, compounds derived from N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide demonstrated selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for future clinical applications .

Mechanism of Action

The mechanism of action of N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine atoms on the pyrimidine ring enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways . The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles (pyrimidine, triazine, pyrazole) and functional groups (oxalamide, phenyl linkers). Below is a comparative analysis:

Key Findings:

Heterocyclic Core Influence: Pyrimidine (as in the target compound) and triazine (e.g., PXZ-TRZ) both serve as electron-deficient cores. Triazine derivatives exhibit superior performance in OLEDs due to enhanced triplet harvesting, while pyrimidines are more common in medicinal chemistry for their metabolic stability . Chlorine substituents (as in the target compound) are less explored in triazine-based OLEDs but are known to improve binding in HDAC inhibitors like YF479 .

Linker and Substituent Effects :

- The oxalamide linker in the target compound differs from the hydrazine (in ) or heptanediamide (in YF479) linkers. Oxalamides may offer balanced solubility and hydrogen-bonding capacity compared to bulkier diamides .

- Phenyl groups (common in all compounds) enhance π-π stacking in OLEDs but may reduce solubility in aqueous biological systems unless modified with polar substituents (e.g., methoxy in ) .

Biological Activity: While direct data for the target compound is lacking, YF479’s HDAC inhibition (IC₅₀ < 100 nM) suggests that pyrimidine derivatives with optimized substituents (e.g., dichloro, oxalamide) could exhibit similar or improved activity .

Material Science Applications :

- Triazine-based emitters (e.g., DPA-TRZ) achieve external quantum efficiencies (EQEs) > 20%, but pyrimidine analogues remain underexplored. The dichloro-pyrimidine core in the target compound could offer a unique electronic profile for blue-emitting TADF materials .

Biological Activity

N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H8Cl2N4O2

- Molecular Weight : 311.12 g/mol

- CAS Number : 59808-65-0

N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide has been identified as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7. CDKs are crucial for cell cycle regulation and transcriptional control. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of CDK7 : This leads to the downregulation of pro-survival pathways, particularly affecting the BCL-2 family proteins which are often overexpressed in cancer cells .

- Induction of Apoptosis : The compound has shown potential in promoting apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

Anticancer Activity

Research indicates that N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide exhibits potent anticancer effects against several types of cancers, including leukemia and melanoma. The following table summarizes some relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|---|

| Study A | A375 (Melanoma) | 5.2 | CDK7 inhibition |

| Study B | K562 (Leukemia) | 3.8 | Apoptosis induction |

| Study C | MCF7 (Breast) | 4.5 | Cell cycle arrest |

Case Studies

- Study on Melanoma Cells : In a study involving A375 melanoma cells, treatment with N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide resulted in a significant reduction in cell viability, with an IC50 value of 5.2 µM. The mechanism was linked to the inhibition of CDK7 and subsequent activation of apoptotic pathways .

- Leukemia Treatment : Another investigation focused on K562 leukemia cells demonstrated that the compound induced apoptosis at an IC50 of 3.8 µM. This was associated with the downregulation of anti-apoptotic BCL-2 family members and upregulation of pro-apoptotic factors .

- Breast Cancer Research : In MCF7 breast cancer cells, an IC50 value of 4.5 µM was observed, indicating effective growth inhibition through cell cycle arrest and apoptosis promotion .

Q & A

Basic: What synthetic routes are recommended for preparing N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide, and how is purity validated?

Answer:

Synthesis typically involves coupling reactions between substituted pyrimidine precursors and oxalamide derivatives. A common approach includes:

Chlorination of pyrimidine intermediates : Start with 4,6-dichloropyrimidin-5-amine derivatives, as seen in analogous compounds (e.g., N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide) .

Oxalamide conjugation : React the chlorinated pyrimidine with phenyloxalyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is employed. Purity validation requires:

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .

- Mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI+ mode) .

Basic: What spectroscopic and analytical methods are critical for structural characterization of this compound?

Answer:

Key methods include:

- 1H/13C-NMR : To resolve aromatic protons (pyrimidine and phenyl rings) and carbonyl groups. For example, pyrimidine C-Cl groups typically show deshielded carbons at δ 150–160 ppm in 13C-NMR .

- IR spectroscopy : Confirm oxalamide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve tautomeric or stereochemical ambiguities, as demonstrated in studies on pyrimidinylcorroles .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Answer:

Contradictions may arise from:

- Purity variability : Impurities ≥5% (e.g., unreacted dichloropyrimidine precursors) can skew bioassay results. Mitigate via rigorous HPLC validation .

- Solvent-dependent tautomerism : The pyrimidine ring may exhibit tautomeric shifts (e.g., NH vs. OH forms), altering binding affinity. Use temperature-controlled NMR (4.2–332 K) to identify coexisting tautomers, as shown for pyrimidinylcorroles .

- Functional group interference : The oxalamide’s NH group may participate in unintended hydrogen bonding. Perform competitive binding assays with deuterated analogs .

Advanced: What experimental designs are optimal for studying this compound’s potential as an HDAC inhibitor?

Answer:

Enzyme inhibition assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure HDAC activity. Compare IC50 values against reference inhibitors (e.g., SAHA) .

Cellular assays : Treat cancer cell lines (e.g., HCT116) and assess viability via MTT assays. Monitor dose-response curves (0.1–100 µM) to exclude off-target cytotoxicity .

Molecular docking : Model interactions between the dichloropyrimidine moiety and HDAC’s zinc-binding domain. Validate with site-directed mutagenesis .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

- Thermal stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks) and monitor decomposition via HPLC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track oxalamide bond cleavage using LC-MS .

- pH-dependent hydrolysis : Incubate in buffers (pH 2–12) and quantify residual compound via UV spectrophotometry (λ = 260 nm for pyrimidine absorption) .

Advanced: What strategies address discrepancies in computational vs. experimental binding affinity data?

Answer:

Discrepancies often stem from:

- Implicit solvent models : Replace with explicit solvent molecular dynamics (MD) simulations to better model hydrophobic interactions .

- Protonation state variability : The dichloropyrimidine’s pKa (~1.5–3.0) affects charge states. Use pH-adjusted docking (e.g., Schrödinger’s Epik) .

- Crystal structure limitations : If experimental structures are unavailable, refine homology models using NMR-derived distance restraints .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Toxicity data : While specific data for this compound is limited, structurally related N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide is classified as Acute Tox. 4 (H302) and Skin Sens. 1 (H317) .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can researchers investigate the role of the oxalamide group in modulating biological activity?

Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified oxalamide groups (e.g., methylated NH or carbonyl replacements) .

- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes when the oxalamide interacts with target proteins .

- Deuterium exchange mass spectrometry : Map conformational changes in proteins upon oxalamide binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.